molecular formula C19H19N3O6S B5199704 methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate

methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate

Cat. No. B5199704
M. Wt: 417.4 g/mol
InChI Key: LNMQPAOKVNVJEU-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, also known as MSAB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MSAB belongs to a class of compounds called sulfonamides, which are commonly used in medicine as antibiotics and diuretics. However, MSAB has a unique chemical structure that allows it to interact with specific biological targets, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is complex and involves the interaction of the compound with specific biological targets. methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been shown to inhibit the activity of enzymes involved in cell division, such as dihydrofolate reductase and thymidylate synthase. Additionally, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, by interacting with specific receptors. Finally, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been shown to modulate the activity of immune cells, such as T cells and macrophages, by inhibiting specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate are dependent on the specific biological target that the compound interacts with. In cancer cells, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been shown to inhibit cell division and induce apoptosis, or programmed cell death. In the brain, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been found to modulate the activity of neurotransmitters, which could have implications for mood and behavior. In the immune system, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in lab experiments is its unique chemical structure, which allows it to interact with specific biological targets. Additionally, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been shown to have a high degree of selectivity, meaning that it only interacts with specific targets and does not affect other biological processes. However, one limitation of using methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in lab experiments is its potential toxicity, as the compound has been shown to have cytotoxic effects in certain cell types.

Future Directions

There are several future directions for research on methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, including:
1. Further studies on the mechanism of action of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, including the identification of specific biological targets and signaling pathways.
2. Studies on the potential use of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in the treatment of neurological disorders, such as depression and anxiety.
3. Studies on the potential use of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
4. Studies on the potential use of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy.
5. Studies on the potential use of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate as a diagnostic tool, such as in the detection of specific biomarkers associated with cancer.
In conclusion, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is a synthetic compound with potential as a therapeutic agent in various scientific fields. The compound's unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate and its potential applications in medicine.

Synthesis Methods

Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate involves the use of a coupling agent, which facilitates the reaction between the amine and carboxylic acid groups. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.

Scientific Research Applications

Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been studied for its potential as a therapeutic agent in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been shown to inhibit the growth of tumor cells by blocking the activity of specific enzymes involved in cell division. In neuroscience, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been found to modulate the activity of neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been studied for its ability to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.

properties

IUPAC Name

methyl 4-[2,5-dioxo-3-[(4-sulfamoylphenyl)methylamino]pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-28-19(25)13-4-6-14(7-5-13)22-17(23)10-16(18(22)24)21-11-12-2-8-15(9-3-12)29(20,26)27/h2-9,16,21H,10-11H2,1H3,(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMQPAOKVNVJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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